molecular formula C8H7BrCl2 B1438207 2-(1-Bromoethyl)-1,4-dichlorobenzene CAS No. 98437-27-5

2-(1-Bromoethyl)-1,4-dichlorobenzene

Cat. No.: B1438207
CAS No.: 98437-27-5
M. Wt: 253.95 g/mol
InChI Key: KCQSVHIDXSWAKF-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-1,4-dichlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with two chlorine atoms and a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromoethyl)-1,4-dichlorobenzene typically involves the bromination of 1,4-dichlorobenzene. One common method is the reaction of 1,4-dichlorobenzene with ethylene in the presence of a brominating agent such as hydrogen bromide (HBr) or bromine (Br2). The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-1,4-dichlorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.

    Elimination Reactions: Under certain conditions, the bromoethyl group can be eliminated to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), and amines (RNH2).

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used to promote elimination reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while elimination reactions can produce alkenes.

Scientific Research Applications

2-(1-Bromoethyl)-1,4-dichlorobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to the effects of halogenated aromatic hydrocarbons on biological systems.

    Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)-1,4-dichlorobenzene involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially affecting their function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1,4-Dichlorobenzene
  • 2-Bromoethylbenzene

Uniqueness

2-(1-Bromoethyl)-1,4-dichlorobenzene is unique due to the presence of both bromoethyl and dichloro substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(1-bromoethyl)-1,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQSVHIDXSWAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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